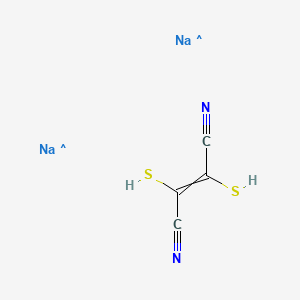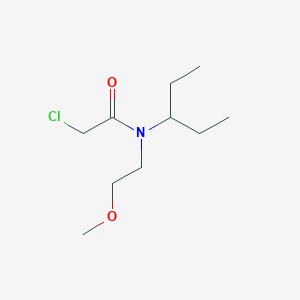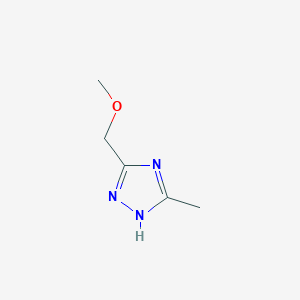
2-Butenedinitrilo, 2,3-dimercapto-, sal de disodio, (2Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a yellow crystalline solid that is soluble in water and some organic solvents . This compound is known for its chelating properties, making it useful in various chemical and industrial applications.
Aplicaciones Científicas De Investigación
2-Butenedinitrile, 2,3-dimercapto-, disodium salt, (2Z)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Its chelating properties make it useful in studies involving metal ion detoxification.
Métodos De Preparación
2-Butenedinitrile, 2,3-dimercapto-, disodium salt, (2Z)- can be synthesized through the reaction of dimercaptomaleonitrile with sodium hydroxide. The reaction typically involves dissolving dimercaptomaleonitrile in water, followed by the addition of sodium hydroxide under controlled conditions . The resulting product is then purified through crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the cyano groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of 2-Butenedinitrile, 2,3-dimercapto-, disodium salt, (2Z)- primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, thereby reducing their reactivity and toxicity. This chelation process involves the sulfur atoms in the compound binding to the metal ions, forming a stable ring structure .
Comparación Con Compuestos Similares
Similar compounds to 2-Butenedinitrile, 2,3-dimercapto-, disodium salt, (2Z)- include:
Dimercaptosuccinic acid (DMSA): Another chelating agent used for heavy metal detoxification.
Dimercaptopropanesulfonic acid (DMPS): A water-soluble chelating agent used in medicine.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent in various applications.
Compared to these compounds, 2-Butenedinitrile, 2,3-dimercapto-, disodium salt, (2Z)- is unique due to its specific structure and the presence of cyano groups, which can participate in additional chemical reactions.
Propiedades
Número CAS |
5466-54-6 |
|---|---|
Fórmula molecular |
C4H2N2Na2S2 |
Peso molecular |
188.2 g/mol |
InChI |
InChI=1S/C4H2N2S2.2Na/c5-1-3(7)4(8)2-6;;/h7-8H;;/b4-3-;; |
Clave InChI |
VRXXGEDHLLZAIP-GSBNXNDCSA-N |
SMILES |
C(#N)C(=C(C#N)S)S.[Na].[Na] |
SMILES isomérico |
C(#N)/C(=C(\C#N)/S)/S.[Na].[Na] |
SMILES canónico |
C(#N)C(=C(C#N)S)S.[Na].[Na] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[(2,2-Difluoroethyl)amino]ethan-1-ol](/img/structure/B1427620.png)
![[1-(Ethylamino)cyclohexyl]methanol](/img/structure/B1427621.png)


